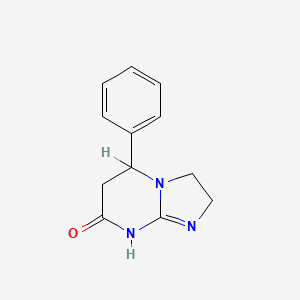![molecular formula C9H17NO4 B14493598 N-[1-Hydroxy-2-(hydroxymethyl)butan-2-yl]-3-oxobutanamide CAS No. 63212-41-9](/img/structure/B14493598.png)
N-[1-Hydroxy-2-(hydroxymethyl)butan-2-yl]-3-oxobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-Hydroxy-2-(hydroxymethyl)butan-2-yl]-3-oxobutanamide is a chemical compound with the molecular formula C21H35NO3. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a hydroxy group, a hydroxymethyl group, and an oxobutanamide group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-Hydroxy-2-(hydroxymethyl)butan-2-yl]-3-oxobutanamide involves several steps. One common method includes the reaction of a suitable precursor with specific reagents under controlled conditions. The reaction typically requires a catalyst and may involve heating or cooling to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process may involve continuous flow reactors to ensure consistent quality and yield. Purification steps, such as crystallization or chromatography, are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-Hydroxy-2-(hydroxymethyl)butan-2-yl]-3-oxobutanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxobutanamide group can be reduced to form amines or alcohols.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-[1-Hydroxy-2-(hydroxymethyl)butan-2-yl]-3-oxobutanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic effects and mechanisms of action.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N-[1-Hydroxy-2-(hydroxymethyl)butan-2-yl]-3-oxobutanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate various biological processes, such as cell signaling, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
N-[1-Hydroxy-2-(hydroxymethyl)butan-2-yl]-3-oxobutanamide can be compared with other similar compounds, such as:
This compound analogs: These compounds have similar structures but may differ in functional groups or substituents.
Fingolimod (FTY720): A structural analog used as an immunosuppressant.
Sphingosine: A related compound involved in cell signaling and metabolism.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
63212-41-9 |
|---|---|
Molekularformel |
C9H17NO4 |
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
N-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]-3-oxobutanamide |
InChI |
InChI=1S/C9H17NO4/c1-3-9(5-11,6-12)10-8(14)4-7(2)13/h11-12H,3-6H2,1-2H3,(H,10,14) |
InChI-Schlüssel |
GCUCUDQYUNKLQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CO)(CO)NC(=O)CC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


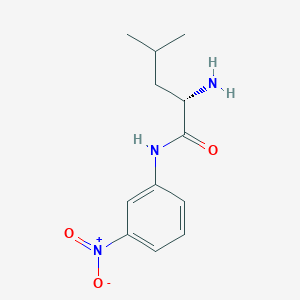

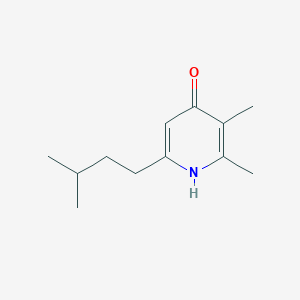
![2,5-Pyrrolidinedione, 1-[(1-methylethoxy)methyl]-](/img/structure/B14493530.png)


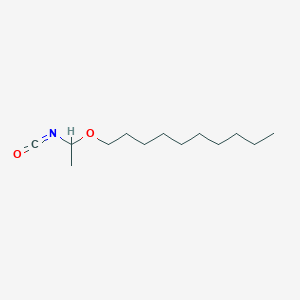
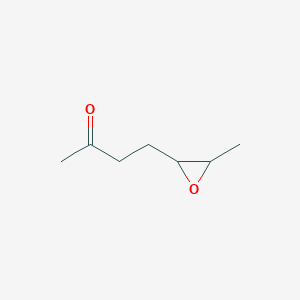
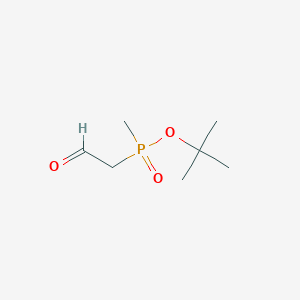
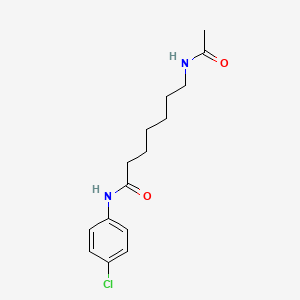
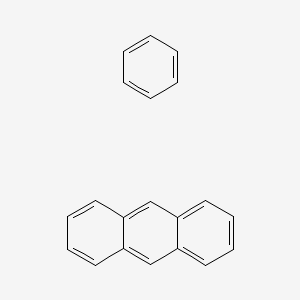
![[1-(2-Methylpropane-2-sulfonyl)ethyl]benzene](/img/structure/B14493582.png)
![2-Methylbenzo[h][1,6]naphthyridine](/img/structure/B14493583.png)
